N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexanecarboxamide
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Overview
Description
N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexanecarboxamide (OPCP) is a novel small molecule with potential therapeutic applications. It is a cyclic amide derivative of a pyrazolo[3,4-d]pyrimidine scaffold, which has shown to have anti-inflammatory and anti-cancer properties. OPCP has been studied extensively in the laboratory and has been found to be a promising therapeutic agent for a wide range of diseases.
Scientific Research Applications
Antioxidant Activity
This compound has been studied for its potential antioxidant activity. The pyrazolo[3,4-d]pyrimidin-4-one moiety, which is part of the compound’s structure, has been incorporated into novel structure hybrids with potential chemotherapeutic activities .
Chemotherapeutic Applications
The compound has been reported to show moderate anticancer activity against HCT-116, MCF-6 cell lines at 100 μM concentration and for 5-lipoxygenase inhibition activities . This suggests potential applications in cancer treatment.
Anticancer Activity
Another derivative of the compound was reported for its potent anticancer activity against C6 rat and U87 human glioma cell lines at 10 μM concentration . This indicates the compound’s potential in developing treatments for glioma.
Key Intermediates in Constructing Cross-linked Deoxyoligonucleotides Duplex
The compound has been used as a key intermediate in constructing the cross-linked deoxyoligonucleotides duplex . This suggests its potential use in genetic engineering and molecular biology.
Mechanism of Action
Target of Action
The primary target of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}cyclohexanecarboxamide (F2823-0172) is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
F2823-0172 interacts with CDK2, inhibiting its activity . This inhibition is achieved by preventing the formation of a phenoxyl radical from a critical tyrosine residue, which is essential for the cyclooxygenase activity of CDK2 . This interaction results in the suppression of CDK2’s role in cell cycle progression, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in cancer cells . Therefore, the compound’s action on CDK2 can have significant downstream effects on cellular proliferation and survival.
Result of Action
The result of F2823-0172’s action is the significant inhibition of the growth of cancer cells . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression, leading to apoptosis within HCT cells .
properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17(13-7-3-1-4-8-13)21-22-12-19-16-15(18(22)25)11-20-23(16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSHAGSBIMAKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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